

An In-depth Technical Guide to tert-Butyl Peroxyisopropyl Carbonate (tBPC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tBPC*

Cat. No.: *B155813*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl Peroxyisopropyl Carbonate (**tBPC**), is an organic peroxide that serves as a high-performance initiator in various chemical processes. While its primary applications are in polymer synthesis, its role as a source of free radicals makes it a compound of interest for various chemical transformations that can be relevant in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on the technical details pertinent to research and development professionals.

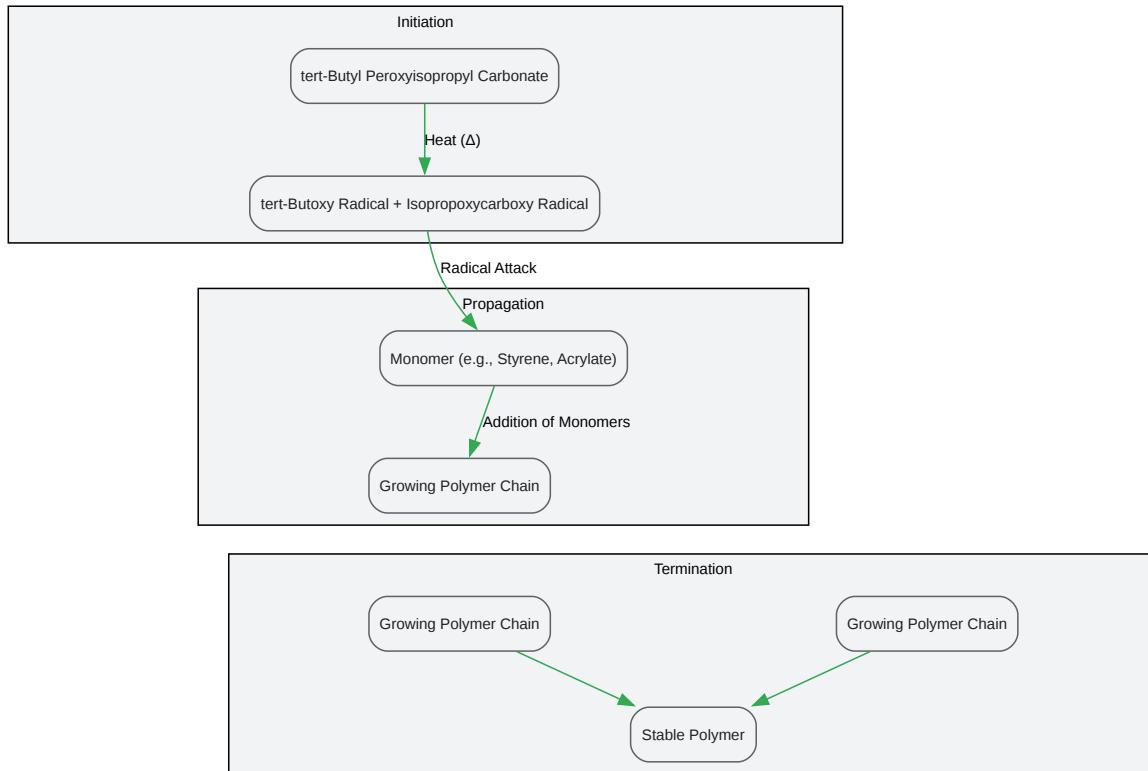
Chemical Structure and Identification

tert-Butyl Peroxyisopropyl Carbonate is characterized by a carbonate functional group linking a tert-butyl peroxide and an isopropyl group. The peroxide bond (-O-O-) is the most reactive site in the molecule, undergoing homolytic cleavage upon heating to generate free radicals.

Chemical Formula: $C_8H_{16}O_4$

SMILES: CC(C)OC(=O)OOC(C)(C)C

InChI: InChI=1S/C8H16O4/c1-6(2)10-7(9)11-12-8(3,4)5/h6H,1-5H3


Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for tert-Butyl Peroxyisopropyl Carbonate is provided in the table below for easy reference and comparison.

Property	Value
Molecular Weight	176.21 g/mol
Appearance	Clear solution
Melting Point	-20°C
Boiling Point	170.8°C at 760 mmHg
Flash Point	57.6°C
Density	0.994 g/cm ³
Solubility	Soluble in organic solvents. No rapid reaction with water. [1]
Decomposition	Decomposes violently or explosively at temperatures of 0-10°C due to self-accelerating exothermic decomposition. [1] [2] [3]
Storage Temperature	Refrigerator (+4°C) in a flammables area. [4] Sensitive to heat and must be stored with stringent low-temperature maintenance. [2] [3] [4]
Key Applications	Polymerization initiator, curing agent, process regulator, hardener, intermediate, and solvent. [4] [5]

Mechanism of Action: Free Radical Generation

The primary utility of tert-Butyl Peroxyisopropyl Carbonate stems from its ability to generate free radicals upon thermal decomposition. This process is central to its application as a polymerization initiator. The peroxide bond cleaves homolytically, leading to the formation of highly reactive radical species.

[Click to download full resolution via product page](#)

Figure 1: General workflow of free-radical polymerization initiated by tBPC.

Experimental Protocol: Elastomer Crosslinking

While specific protocols for drug synthesis are not readily available, the following detailed methodology for elastomer crosslinking using a similar peroxide, tert-Butyl octaneperoxoate, illustrates the handling and application of such reagents. This protocol can be adapted for other free-radical-mediated reactions.[\[6\]](#)

1. Materials and Equipment:

- Elastomer (e.g., Styrene-Butadiene Rubber - SBR)
- tert-Butyl Peroxyisopropyl Carbonate (or other organic peroxide initiator)

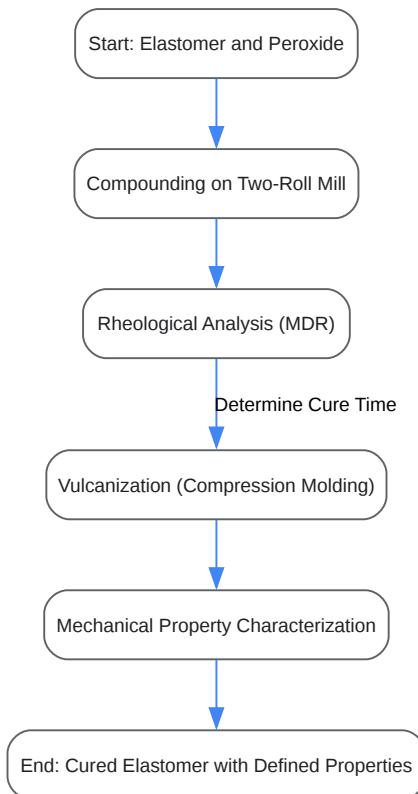
- Two-roll mill
- Moving Die Rheometer (MDR)
- Compression molding press
- Tensile testing machine
- Hardness tester (Shore A)

2. Compounding Procedure:

- Masticate 100 parts of the elastomer on a two-roll mill until a uniform sheet is formed.
- Carefully add the desired amount of the peroxide initiator (e.g., 1.0-2.5 parts per hundred rubber - phr) to the elastomer on the mill.
- Continue milling until the peroxide is homogeneously dispersed. It is critical to maintain the mill temperature below the decomposition temperature of the peroxide to prevent premature crosslinking.

3. Rheological Analysis:

- Place a sample of the uncured compound into the Moving Die Rheometer (MDR).
- Conduct the test at a specified temperature (e.g., 160°C) to monitor the change in torque over time.
- From the resulting rheometer curve, determine key curing parameters: scorch time (ts2), optimum cure time (t90), and maximum torque (MH).


4. Vulcanization (Curing):

- Preheat the compression molding press to the desired curing temperature.
- Place the compounded rubber into a mold of the desired dimensions.
- Apply pressure and cure the sample for the predetermined optimum cure time (t90).

- After the curing cycle is complete, rapidly cool the mold in cold water before demolding the vulcanized rubber sheet.

5. Characterization of Mechanical Properties:

- Allow the vulcanized sheets to condition at room temperature for a minimum of 24 hours prior to testing.
- Cut dumbbell-shaped specimens from the cured sheets according to relevant standards (e.g., ASTM D412).
- Measure the tensile strength and elongation at break using a tensile testing machine.
- Measure the hardness of the vulcanized samples using a Shore A durometer (e.g., according to ASTM D2240).

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for elastomer crosslinking using a peroxide initiator.

Applications in Synthesis

The utility of tert-Butyl Peroxyisopropyl Carbonate as a free-radical initiator extends to various polymerization processes, including those for:[5]

- Low-density polyethylene (LDPE)
- Polystyrene (PS)
- Fluororesins
- Acrylic resins

In the context of drug development, the tert-butyl group is often incorporated into molecules to enhance their biological activity by increasing solubility in organic solvents and providing steric hindrance to protect functional groups.[7] While direct use of **tBPC** in pharmaceutical synthesis is not widely documented, its role as a source of tert-butoxy radicals could be explored in synthetic routes requiring the introduction of this moiety.

Conclusion

tert-Butyl Peroxyisopropyl Carbonate is a versatile organic peroxide with well-defined properties as a free-radical initiator. Its primary applications lie in the polymer industry, where it is used for polymerization and curing. For researchers and professionals in drug development, an understanding of its chemical behavior and handling protocols is valuable for its potential application in the synthesis of complex organic molecules and pharmaceutical intermediates. The provided data and protocols offer a foundational understanding for the safe and effective use of this compound in a laboratory and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. TERT-BUTYL PEROXYISOPROPYL CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. TERT-BUTYL PEROXY ISOPROPYL CARBONATE | 2372-21-6 [chemicalbook.com]
- 4. Tert-butyl peroxyisopropyl carbonate | C8H16O4 | CID 75406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. firstpetrochemicals.com [firstpetrochemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl Peroxyisopropyl Carbonate (tBPC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155813#what-is-the-chemical-structure-of-tbpc-compound-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

